molecular formula C11H15NO2 B12942150 (S)-2-Amino-3-(2,5-dimethylphenyl)propanoic acid

(S)-2-Amino-3-(2,5-dimethylphenyl)propanoic acid

Cat. No.: B12942150
M. Wt: 193.24 g/mol
InChI Key: LLIYNMSSZATPME-JTQLQIEISA-N
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Description

(S)-2-Amino-3-(2,5-dimethylphenyl)propanoic acid is a high-purity chiral amino acid that serves as a valuable building block in organic synthesis and pharmaceutical research . With a molecular formula of C11H15NO2 and a molecular weight of 193.24 g/mol, this compound features a stereogenic center and a non-proteinogenic side chain, making it a versatile intermediate for the design of novel bioactive molecules . The 2,5-dimethylphenyl scaffold is a recognized structural feature in medicinal chemistry, found in compounds investigated for antimicrobial activity, highlighting the potential of this amino acid in developing new therapeutic agents . Furthermore, structural analogs of this compound, particularly those with variations in the aromatic substitution pattern, have been cited in patent literature related to therapeutic compositions, such as transforming growth factor-beta (TGF-β) mimics, indicating its relevance in advanced biochemical applications . As a specialized building block, it is ideal for constructing peptidomimetics, advanced intermediates, and other complex target molecules in drug discovery programs. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care, referring to the supplied Safety Data Sheet (SDS) for detailed hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(2S)-2-amino-3-(2,5-dimethylphenyl)propanoic acid

InChI

InChI=1S/C11H15NO2/c1-7-3-4-8(2)9(5-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1

InChI Key

LLIYNMSSZATPME-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)C[C@@H](C(=O)O)N

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of this compound typically involves multi-step organic synthesis starting from commercially available precursors such as 2,5-dimethylbenzaldehyde or related substituted aromatic compounds. The key steps include:

  • Strecker Synthesis : The aldehyde undergoes Strecker reaction with ammonia and hydrogen cyanide to form an aminonitrile intermediate.
  • Hydrolysis : The aminonitrile is hydrolyzed under acidic conditions to yield the racemic amino acid.
  • Chiral Resolution or Asymmetric Synthesis : The racemic mixture is resolved to isolate the (S)-enantiomer, or asymmetric catalytic methods are employed to directly synthesize the (S)-enantiomer.
  • Salt Formation : Conversion to hydrochloride salt or other salts may be performed for stability and purification.

This general approach is supported by the synthesis description from Vulcanchem, which outlines the typical multi-step process starting from commercially available materials.

Detailed Synthetic Route Example

Step Reaction Conditions Notes
1 Starting material: 2,5-dimethylbenzaldehyde Commercially available Purity > 98% recommended
2 Strecker reaction: aldehyde + NH3 + HCN → aminonitrile Acidic or neutral aqueous medium, room temperature to mild heating Requires careful handling of HCN
3 Hydrolysis of aminonitrile to amino acid Acidic hydrolysis (HCl or H2SO4), reflux Converts nitrile to carboxylic acid
4 Resolution of racemic amino acid Chiral chromatography or diastereomeric salt formation To isolate (S)-enantiomer
5 Formation of hydrochloride salt Treatment with HCl in ethanol or water Enhances stability and crystallinity

Asymmetric Synthesis and Catalytic Methods

Recent advances in asymmetric synthesis allow direct preparation of the (S)-enantiomer without the need for resolution. These methods employ chiral catalysts or auxiliaries to induce stereoselectivity during the formation of the amino acid backbone. For example:

While specific literature on this compound asymmetric synthesis is limited, analogous methods for substituted phenylalanines are well documented and applicable.

Industrial Production Considerations

Industrial scale synthesis optimizes the above steps for yield, purity, and cost-effectiveness. Key features include:

  • Use of continuous flow reactors for Strecker synthesis and hydrolysis to improve safety and scalability.
  • Automated chiral resolution or asymmetric synthesis to reduce waste and increase enantiomeric excess.
  • Efficient purification techniques such as crystallization of hydrochloride salts.
  • Process control to minimize by-products and ensure batch-to-batch consistency.

Related Compound Preparation Insights

Studies on structurally related compounds such as (S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride provide useful insights. Their preparation involves similar Strecker synthesis and resolution steps, with additional chemical transformations possible on the aromatic ring. Industrial methods for 2-(3,5-dimethylphenyl)propanoic acid also highlight Friedel-Crafts alkylation as a key step for related phenylpropanoic acids, which may be adapted for the 2,5-dimethyl isomer.

Data Table: Summary of Preparation Methods

Method Starting Material Key Reaction Conditions Yield / Purity Notes
Strecker Synthesis + Hydrolysis + Resolution 2,5-Dimethylbenzaldehyde Strecker reaction with NH3 and HCN, acidic hydrolysis Mild heating, acidic medium Moderate to high yield; >99% ee after resolution Classical method, requires chiral resolution
Asymmetric Catalysis α,β-Unsaturated precursors Asymmetric hydrogenation or phase-transfer catalysis Chiral catalysts, mild conditions High enantiomeric excess, improved atom economy Avoids racemic mixture, more efficient
Enzymatic Resolution Racemic amino acid Enzymatic oxidation or transamination Aqueous buffer, mild temperature High selectivity for (S)-enantiomer Biocatalytic, environmentally friendly
Industrial Continuous Flow Same as above Continuous Strecker and hydrolysis Controlled flow reactors Scalable, consistent quality Optimized for large scale

Research Findings and Analytical Characterization

  • Chiral Purity : Enantiomeric excess (ee) is typically determined by chiral HPLC or capillary electrophoresis, with >99% ee achievable after resolution or asymmetric synthesis.
  • Structural Confirmation : NMR spectroscopy (¹H, ¹³C), mass spectrometry, and X-ray crystallography confirm the structure and stereochemistry.
  • Physical Properties : The hydrochloride salt form improves crystallinity and stability, facilitating purification and handling.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(2,5-dimethylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that derivatives of (S)-2-Amino-3-(2,5-dimethylphenyl)propanoic acid exhibit promising antimicrobial activity. For instance, compounds synthesized from this amino acid have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium . These findings suggest potential applications in developing new antibiotics to combat drug-resistant infections.

Anticancer Activity
Several studies have highlighted the anticancer properties of compounds related to this compound. Specifically, modifications to the compound have resulted in enhanced cytotoxic effects against various cancer cell lines, including colorectal and lung cancer cells . The structure-activity relationship (SAR) studies indicate that specific substitutions on the phenyl ring significantly influence the anticancer efficacy of these compounds .

Neurobiology

Neurotransmitter Modulation
this compound is structurally similar to neurotransmitters and has been investigated for its potential role in modulating synaptic transmission. It has been suggested that this compound may act as an agonist or antagonist at certain receptors, thereby influencing neurological pathways associated with mood regulation and cognitive function . Such properties make it a candidate for further research in treating neurodegenerative diseases and mood disorders.

Agricultural Applications

Plant Growth Regulators
The compound's derivatives have been explored as potential plant growth regulators. Research has indicated that specific formulations can enhance plant growth and resistance to environmental stressors . This application could lead to the development of more efficient agricultural practices and bio-stimulants that improve crop yield and resilience.

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that yield different derivatives with tailored properties for specific applications. The methods include:

  • Chiral Synthesis Techniques : Utilizing optically active starting materials to produce enantiomerically pure compounds.
  • Functional Group Modifications : Altering functional groups on the phenyl ring to enhance biological activity or solubility .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized thiazole derivatives based on this compound against methicillin-resistant Staphylococcus aureus. The results demonstrated significant inhibition compared to standard antibiotics, suggesting a novel scaffold for antibiotic development .

Case Study 2: Anticancer Potential

In vitro studies on modified derivatives showed enhanced activity against Caco-2 colorectal cancer cells, with some compounds exhibiting IC50 values lower than conventional chemotherapeutics like doxorubicin . This highlights the potential for these derivatives in cancer therapy.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2,5-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Substituent Positional Isomers

  • (2S)-2-Amino-3-(2,6-dimethylphenyl)propanoic Acid This positional isomer (2,6-dimethylphenyl vs. 2,5-dimethylphenyl) shares the same molecular formula (C₁₁H₁₅NO₂) but exhibits distinct steric and electronic properties due to the altered substituent arrangement.

Halogen-Substituted Analogs

  • This modification may enhance interactions with charged biological targets but could reduce lipophilicity and membrane permeability compared to the dimethyl-substituted compound .
  • 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid The diiodo derivative (CAS: 66-02-4) has a significantly higher molecular weight (434.06 g/mol) due to iodine atoms. Such bulky, electron-rich substituents are common in thyroid hormone analogs (e.g., thyroxine) but may limit blood-brain barrier permeability, as seen in BMAA studies .

Nitro- and Thiazole-Containing Derivatives

  • (S)-2-Amino-3-(4-nitrophenyl)propanoic Acid The electron-withdrawing nitro group () increases acidity of the propanoic acid moiety (pKa ~1.5–2.0) compared to the electron-donating methyl groups in the target compound. This impacts solubility and reactivity in synthetic applications .
  • Thiazole Derivatives (e.g., Compounds 3g, 5c)
    Thiazole-containing analogs (e.g., compound 5c in ) demonstrate enhanced antimycobacterial activity (MIC: 3 μg/mL) due to the thiazole ring’s ability to engage in π-π stacking and hydrogen bonding. The absence of a thiazole moiety in the target compound suggests divergent biological roles, though the dimethylphenyl group may contribute to lipophilicity-driven membrane penetration .

Table 1: Key Properties of (S)-2-Amino-3-(2,5-dimethylphenyl)propanoic Acid and Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Bioactivity
This compound 2,5-dimethylphenyl C₁₁H₁₅NO₂ 193.24 High lipophilicity (predicted LogP ~2.5)
(2S)-2-Amino-3-(2,6-dimethylphenyl)propanoic acid 2,6-dimethylphenyl C₁₁H₁₅NO₂ 193.24 Increased steric hindrance
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid 4-nitrophenyl C₉H₁₀N₂O₄ 210.19 Enhanced acidity (pKa ~1.5–2.0)
Compound 5c () 4-chlorophenyl thiazole C₁₈H₁₆ClN₃O₂S 381.85 Antimycobacterial (MIC: 3 μg/mL)
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid 3,5-diiodo-4-hydroxyphenyl C₉H₉I₂NO₃ 434.06 Thyroid hormone analog

Biological Activity

(S)-2-Amino-3-(2,5-dimethylphenyl)propanoic acid, commonly referred to as a chiral amino acid derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : Approximately 193.24 g/mol
  • Functional Groups : Contains an amino group (-NH2_2), a carboxylic acid group (-COOH), and a bulky aromatic side chain.

The presence of these groups facilitates interactions with various biological targets, enhancing the compound's pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino and carboxyl groups enable hydrogen bonding and ionic interactions, while the aromatic ring can engage in π-π stacking interactions. This structural versatility allows it to modulate enzyme activity and receptor binding, making it significant in pharmacological research .

Biological Activities

  • Antimicrobial Activity :
    • Studies have indicated that derivatives of this compound exhibit antimicrobial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure demonstrated selective activity against Chlamydia species, suggesting potential as antimicrobial agents .
  • Anticancer Properties :
    • Research has shown that certain analogs of this compound possess anticancer activity. In vitro studies revealed that these compounds could significantly reduce the viability of cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer) cells . The structure-activity relationship (SAR) studies indicated that modifications to the side chain can enhance or diminish this activity.
  • Neurological Effects :
    • The compound has been studied for its interaction with glutamate receptors in the central nervous system. Certain derivatives showed high affinity for these receptors, which could have implications for treating neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerReduced viability in A549 and Caco-2 cell lines
NeurologicalHigh affinity for glutamate receptors

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of various compounds based on this compound, researchers treated A549 and Caco-2 cells with concentrations ranging from 10 µM to 100 µM. The results indicated a dose-dependent decrease in cell viability, with some derivatives achieving over 50% reduction in viability at higher concentrations. The study highlighted the importance of specific structural modifications in enhancing anticancer efficacy .

Pharmacokinetics

Pharmacokinetic evaluations have shown that certain analogs exhibit favorable absorption profiles and metabolic stability when administered orally. These findings are crucial for developing therapeutic agents based on this compound .

Q & A

Basic Questions

Q. What synthetic strategies ensure high enantiomeric purity in (S)-2-Amino-3-(2,5-dimethylphenyl)propanoic acid, and how is stereochemical integrity validated?

  • Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution of racemic mixtures is recommended. Enantiomeric purity is validated via chiral HPLC (Chiralpak IC column) with polarimetric detection or vibrational circular dichroism (VCD). Nuclear Overhauser effect (NOE) in NMR and retention time matching with authentic standards confirm configuration .

Q. Which analytical techniques are critical for structural characterization?

  • Answer : Use 1H/13C NMR to resolve aromatic and methyl group signals, HRMS for exact mass confirmation, and FT-IR for functional group identification. Purity (>95%) is assessed via reverse-phase HPLC (UV detection at 254 nm). X-ray crystallography provides absolute configuration when crystals are available .

Q. What safety protocols are essential during laboratory handling?

  • Answer : Follow GHS Category 4 (oral toxicity) and Category 2 (skin irritation) guidelines. Use nitrile gloves, ANSI goggles, and N95 respirators. Work in fume hoods (≥0.5 m/s airflow) and neutralize spills with 10% acetic acid. Store in amber glass under nitrogen at 4°C .

Advanced Research Questions

Q. How do structural modifications at the 2,5-dimethylphenyl group influence antimicrobial activity?

  • Answer : Electron-donating methyl groups enhance membrane permeability, while halogen substitutions improve hydrophobic binding. For example, 4-chloro-2-methyl analogs show 8-fold higher activity against Mycobacterium tuberculosis due to increased lipophilicity. Molecular docking with enoyl-ACP reductase (InhA) reveals steric bulk at the 5-position optimizes target engagement .

Q. How should contradictory cytotoxicity data across cell lines be resolved?

  • Answer : Standardize MTT assays (normoxic conditions, synchronized cell cycles) and validate via LDH release/apoptosis assays (Annexin V/PI staining). Note cell-specific factors: HUVECs tolerate derivatives (EC50 >100 μM), while HeLa sensitivity arises from upregulated amino acid transporters. Document passage numbers, media, and control responses (e.g., paclitaxel IC50) .

Q. What strategies improve metabolic stability in preclinical studies?

  • Answer : Microsomal assays (human/rat liver) identify phase I clearance sites. Replace metabolically labile groups (e.g., 5-methyl → trifluoromethyl) to reduce hepatic clearance by 40%. Use ADMET Predictor™ for in silico vulnerability analysis. PAMPA correlates passive diffusion with in vivo absorption .

Q. How does stereochemistry impact enzyme inhibition mechanisms?

  • Answer : The (S)-configuration optimizes binding to chiral enzyme pockets (e.g., amino acid decarboxylases). Molecular dynamics simulations show that methyl groups at 2,5-positions induce conformational strain in target proteins, altering binding kinetics. Racemic mixtures exhibit reduced efficacy due to competitive inhibition by the (R)-enantiomer .

Q. What methodologies resolve discrepancies in reported bioactivity data?

  • Answer : Cross-validate assays (e.g., MIC vs. time-kill curves for antimicrobial activity). Control for compound purity (HPLC >98%), solvent effects (DMSO <1%), and bacterial inoculum size (CFU standardization). Replicate under CLSI/EUCAST guidelines to minimize variability .

Methodological Notes

  • Synthesis : Chiral pool synthesis using L-amino acid precursors minimizes racemization. Boc/Cbz protection during coupling is critical .
  • SAR Studies : Prioritize substituents balancing logP (1.5–3.5) and polar surface area (<90 Ų) for bioavailability .
  • Toxicity Screening : Use HUVEC normal cells as a baseline for cytotoxicity thresholds .

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